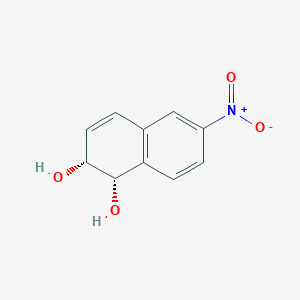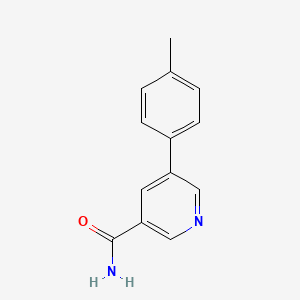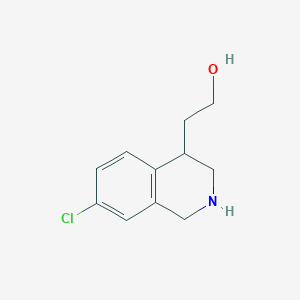
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropil-5,6,7,8-tetrahidronaftaleno-1,2-diona es un compuesto orgánico que pertenece a la clase de derivados de naftaleno. Este compuesto se caracteriza por su estructura única, que incluye un grupo isopropilo y un núcleo de tetrahidronaftaleno con dos funcionalidades cetónicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Isopropil-5,6,7,8-tetrahidronaftaleno-1,2-diona se puede lograr a través de varias rutas sintéticas. Un método común implica la hidrogenación catalítica de derivados de naftaleno. Por ejemplo, la hidrogenación de 3-isopropilnaftaleno en presencia de un catalizador de níquel bajo condiciones de alta presión y temperatura puede producir el derivado de tetrahidronaftaleno deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, asegurando altos rendimientos y pureza del producto final. El uso de sistemas catalíticos avanzados y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Isopropil-5,6,7,8-tetrahidronaftaleno-1,2-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos cetónicos en alcoholes.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo de naftaleno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores utilizados con frecuencia.
Sustitución: El ácido sulfúrico (H₂SO₄) y otros ácidos fuertes pueden facilitar las reacciones de sustitución aromática electrófila.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, como halógenos o grupos alquilo, en el anillo de naftaleno .
Aplicaciones Científicas De Investigación
3-Isopropil-5,6,7,8-tetrahidronaftaleno-1,2-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y resinas.
Mecanismo De Acción
El mecanismo mediante el cual 3-Isopropil-5,6,7,8-tetrahidronaftaleno-1,2-diona ejerce sus efectos es principalmente a través de su interacción con objetivos moleculares en sistemas biológicos. El compuesto puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías específicas involucradas dependen de la naturaleza de los sustituyentes y de la estructura general del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Tetralina (1,2,3,4-tetrahidronaftaleno): Un hidrocarburo con un núcleo similar de tetrahidronaftaleno pero que carece de los grupos isopropilo y cetona.
5,6,7,8-Tetrametil-1,2,3,4-tetrahidronaftaleno: Otro derivado con múltiples grupos metilo en lugar de un grupo isopropilo.
Unicidad
3-Isopropil-5,6,7,8-tetrahidronaftaleno-1,2-diona es único debido a su patrón específico de sustitución, que confiere propiedades químicas y físicas distintas. La presencia del grupo isopropilo y las funcionalidades cetónicas lo convierten en un intermedio versátil para diversas aplicaciones sintéticas .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C13H16O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h7-8H,3-6H2,1-2H3 |
Clave InChI |
FABCBYOTPUPRLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(CCCC2)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)













